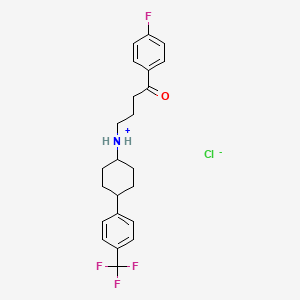

Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)-

説明

Butyrophenone, 4'-fluoro-4-(4-(α,α,α-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- is a structurally complex butyrophenone derivative. Butyrophenones are a class of compounds historically significant for their antipsychotic properties, acting primarily as dopamine D2 receptor antagonists . This compound features a fluorine substituent at the 4' position of the phenyl ring and a cyclohexylamino group substituted with a trifluoromethyl-p-tolyl moiety. The hydrochloride salt enhances solubility, a common modification to improve bioavailability in pharmaceutical applications .

特性

CAS番号 |

40504-42-5 |

|---|---|

分子式 |

C23H26ClF4NO |

分子量 |

443.9 g/mol |

IUPAC名 |

[4-(4-fluorophenyl)-4-oxobutyl]-[4-[4-(trifluoromethyl)phenyl]cyclohexyl]azanium;chloride |

InChI |

InChI=1S/C23H25F4NO.ClH/c24-20-11-5-18(6-12-20)22(29)2-1-15-28-21-13-7-17(8-14-21)16-3-9-19(10-4-16)23(25,26)27;/h3-6,9-12,17,21,28H,1-2,7-8,13-15H2;1H |

InChIキー |

ZDEIZGPXMCOMLO-UHFFFAOYSA-N |

正規SMILES |

C1CC(CCC1C2=CC=C(C=C2)C(F)(F)F)[NH2+]CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of this butyrophenone hydrochloride derivative generally involves:

- Formation of a substituted butyrophenone intermediate bearing a 4'-fluoro substituent on the phenyl ring.

- Introduction of the cyclohexylamino moiety bearing the alpha,alpha,alpha-trifluoro-p-tolyl substituent.

- Final conversion to the hydrochloride salt form to improve stability and isolate the compound as a crystalline solid.

The key synthetic steps are nucleophilic substitution and amination reactions, often conducted under reflux in aprotic solvents with bases to facilitate substitution.

Representative Preparation Procedure

Although exact literature on this precise compound is limited, analogous butyrophenone derivatives with trifluoromethylated cyclohexylamino groups have been prepared by methods similar to the following (adapted from closely related compounds):

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4'-Fluoro-4-chlorobutyrophenone, cyclohexylamine derivative (bearing trifluoromethyl-p-tolyl group), base (e.g., potassium carbonate or sodium hydrogen carbonate), solvent (methyl isobutyl ketone or toluene), reflux | Nucleophilic substitution of chloro group by amine | 55-66% | Inert atmosphere recommended; reaction time 2-12 h |

| 2 | Work-up: aqueous washes, organic phase concentration | Removal of inorganic salts and impurities | — | Use of water and sodium chloride washes |

| 3 | Purification: crystallization from ethanol or ethanol-toluene mixture at low temperature (2-3°C to -10°C) | Isolation of pure hydrochloride salt | — | Seeding may be used to induce crystallization |

| 4 | Drying under vacuum at moderate temperature (45°C) | Obtain dry solid | — | Final product purity >99% by HPLC |

Detailed Reaction Conditions and Outcomes

| Parameter | Condition | Outcome / Comments |

|---|---|---|

| Base | Potassium carbonate or sodium hydrogen carbonate | Facilitates substitution, neutralizes HCl formed |

| Solvent | Methyl isobutyl ketone (4-methyl-2-pentanone) or toluene with DMF additive | High boiling point solvents enable reflux; DMF improves solubility |

| Temperature | 105-119°C reflux | Ensures reaction completion within 2-12 hours |

| Atmosphere | Nitrogen or inert atmosphere preferred | Prevents oxidation and discoloration |

| Reaction time | 2.25 to 12 hours | Longer times yield higher conversion but risk impurities |

| Purification | Recrystallization from ethanol or ethanol-toluene mixture | Removes colored impurities; yields white to almost white crystalline product |

| Yield range | 55-66% isolated | Moderate yields typical for this class of compounds |

| Purity | >99% by HPLC | Confirmed by area percentage and retention times |

Notes on Impurities and Stability

- Discoloration during synthesis can occur due to oxidation or side reactions; exclusion of air and oxygen is critical to suppress this.

- Impurities detected by HPLC often have relative retention times around 0.05 and 0.19, with area percentages below 0.1%.

- Salt formation (hydrochloride or oxalate) and subsequent neutralization steps improve purity and crystallinity.

- Drying under vacuum at controlled temperatures prevents decomposition.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Starting materials | 4'-fluoro-4-chlorobutyrophenone, trifluoromethyl-p-tolyl cyclohexylamine derivative |

| Solvents | Methyl isobutyl ketone, toluene, DMF (catalytic) |

| Base | Potassium carbonate, sodium hydrogen carbonate |

| Reaction conditions | Reflux at 105-119°C, 2-12 h, inert atmosphere |

| Work-up | Water washes, sodium chloride washes, acid/base treatments |

| Purification | Recrystallization from ethanol or ethanol-toluene, seeding |

| Yield | 55-66% isolated yield |

| Purity | >99% by HPLC |

| Physical form | White to almost white crystalline hydrochloride salt |

| Drying | Vacuum oven at 45°C |

化学反応の分析

Types of Reactions

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved may vary depending on the application and target system.

類似化合物との比較

Key Structural Features:

- Core Structure: The butyrophenone backbone (phenyl ketone with a four-carbon chain).

- Substituents: 4'-Fluoro group on the phenyl ring. Cyclohexylamino group at the 4-position, substituted with α,α,α-trifluoro-p-tolyl (a trifluoromethylphenyl group). Hydrochloride salt formation.

Comparison Table:

Key Observations :

- The target compound’s α,α,α-trifluoro-p-tolyl-cyclohexylamino group distinguishes it from analogs with piperidino or morpholino rings (e.g., moperone) .

- Unlike 4-chloro-4'-fluorobutyrophenone, the target compound includes a bulky, lipophilic trifluoromethylphenyl group, which may enhance CNS penetration .

Pharmacological and Therapeutic Comparison

Receptor Binding and Mechanism:

Butyrophenones primarily antagonize dopamine D2 receptors. Modifications in substituents influence receptor affinity, metabolic stability, and side-effect profiles:

Therapeutic Indications:

Metabolic Considerations:

- Hydroxylation: Piperidino/cyclohexylamino groups are often metabolized via CYP3A4, producing active or toxic metabolites. The trifluoromethyl group in the target compound may reduce oxidative metabolism, extending half-life .

- Excretion : Hydrochloride salts improve renal clearance, as seen in moperone .

Acute Toxicity:

- Target Compound: No direct data, but structurally similar compounds (e.g., 4′-fluoro-4-(6-methylazepinoindolyl)butyrophenone HCl) show an intraperitoneal LD50 of 562 mg/kg in mice .

Side Effects:

- Common to butyrophenones: EPS, sedation, and QT prolongation. The target compound’s cyclohexylamino group may reduce EPS risk compared to piperidino derivatives .

Regulatory and Commercial Status

生物活性

Butyrophenone derivatives, including 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)- hydrochloride, are known for their significant biological activities, particularly in the realm of pharmacology. This compound exhibits properties that make it relevant in the treatment of various psychiatric disorders and has garnered attention for its potential therapeutic applications.

- Molecular Formula : C22H24ClF4NO2

- Molecular Weight : 409.4 g/mol

- XLogP3 : 3.5

- Topological Polar Surface Area : 40.5 Ų

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 7

Antipsychotic Effects

Butyrophenone derivatives are primarily recognized for their antipsychotic properties. The compound is structurally similar to established antipsychotics like trifluperidol, which has been shown to effectively manage symptoms of schizophrenia and other psychotic disorders.

-

Mechanism of Action :

- The compound acts as a dopamine D2 receptor antagonist, which is crucial in mitigating psychotic symptoms. This receptor modulation is a common mechanism among many antipsychotic medications.

- Additionally, it may influence serotonin receptors, contributing to its therapeutic effects.

-

Clinical Studies :

- A study on trifluperidol (a related compound) indicated significant reductions in psychotic symptoms among patients with schizophrenia when administered at therapeutic doses .

- Research has shown that butyrophenones can also exhibit lower incidence rates of extrapyramidal symptoms compared to older antipsychotics, making them favorable options for long-term treatment .

Neuroprotective Properties

Recent investigations have suggested that butyrophenone derivatives may possess neuroprotective effects. These findings are particularly relevant in neurodegenerative conditions such as Alzheimer's disease.

- Case Study :

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 409.4 g/mol |

| Antipsychotic Activity | D2 receptor antagonist |

| Neuroprotective Activity | Yes |

| Common Side Effects | Extrapyramidal symptoms |

| Therapeutic Uses | Schizophrenia |

Q & A

Basic: How can researchers optimize synthetic pathways for this butyrophenone derivative to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the cyclohexylamino group. Non-polar solvents may favor by-product formation .

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions during cyclization, while higher temperatures (50–70°C) accelerate amine coupling .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol removes unreacted intermediates .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

Combine orthogonal methods:

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) to separate impurities. Confirm molecular weight via ESI-MS ([M+H]+ expected at ~506.4 g/mol) .

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies key groups:

- X-ray Crystallography : Resolves stereochemistry of the (E)-configuration and cyclohexylamino conformation .

Basic: How can the compound’s stability under varying pH and temperature conditions be evaluated for experimental design?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. The hydrochloride salt is stable at pH <5 but hydrolyzes above pH 7 .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset (~200°C). Store lyophilized samples at -20°C to prevent hygroscopic degradation .

Advanced: What strategies address discrepancies in reported dopamine receptor binding affinities across studies?

Methodological Answer:

Discrepancies arise from:

- Receptor Subtype Selectivity : Radioligand assays (e.g., [3H]spiperone for D2 vs. D3 receptors) may yield conflicting Ki values. Use CHO cells expressing human D2/D3 subtypes for standardized comparisons .

- Metabolite Interference : Active metabolites (e.g., reduced derivatives) can bind receptors. Employ LC-MS/MS to quantify parent compound vs. metabolites in binding assays .

- Allosteric Modulation : Negative allosteric modulators in assay buffers (e.g., sodium ions) alter binding kinetics. Control ion concentrations across experiments .

Advanced: How can in silico modeling predict structure-activity relationships (SAR) for novel analogs?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D2 receptor (PDB: 6CM4). Key interactions:

- 4'-Fluoro : Hydrogen bonding with Ser193.

- Trifluoro-p-tolyl : Hydrophobic packing with Phe389 .

- QSAR Models : Train ML algorithms (e.g., Random Forest) on datasets of Ki values and molecular descriptors (logP, polar surface area) to predict bioactivity .

Advanced: What metabolic pathways should be considered in pharmacokinetic studies?

Methodological Answer:

- Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6) mediates N-dealkylation of the cyclohexylamino group and hydroxylation of the trifluoro-p-tolyl ring .

- Phase II Conjugation : Glucuronidation of the hydroxylated metabolites increases water solubility. Use hepatocyte incubations with β-glucuronidase inhibitors to track conjugates .

- Species Differences : Rat liver microsomes overestimate human clearance. Validate findings in humanized CYP mice or primary human hepatocytes .

Advanced: How can chiral synthesis and purification be achieved for the (E)-isomer?

Methodological Answer:

- Asymmetric Catalysis : Use (R)-BINAP-Pd complexes to induce stereoselectivity during cyclohexylamine coupling. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid. Recrystallize in methanol to isolate the (E)-isomer .

Advanced: What experimental designs resolve conflicting data on serotonin receptor (5-HT2A) antagonism?

Methodological Answer:

- Functional Assays : Compare IC50 in calcium flux (FLIPR) vs. radioligand displacement. Functional antagonism may require G protein coupling, unlike binding assays .

- Tissue-Specific Effects : Test in cortical neurons (high 5-HT2A expression) vs. CHO cells. Endogenous receptor oligomerization in neurons alters efficacy .

- Probe Selection : Use selective 5-HT2A antagonists (e.g., ketanserin) to validate target engagement in competition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。